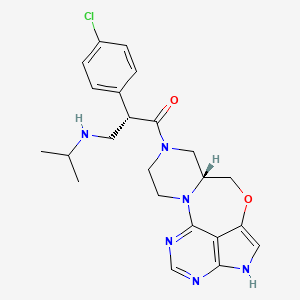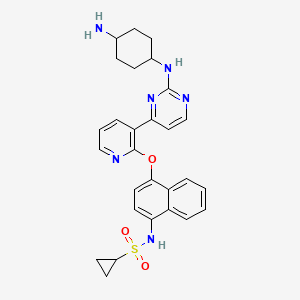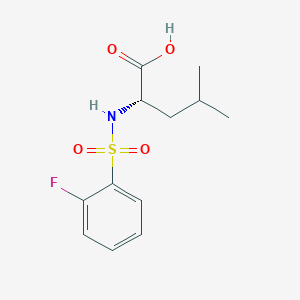
Anticancer agent 32
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Anticancer agent 32 is a promising compound in the field of oncology, known for its potent cytotoxic effects against various cancer cell lines. It has shown significant potential in preclinical studies, particularly in targeting lung cancer cells . This compound is derived from natural sources and has been identified as a snake venom peptide from the Naja naja cobra species .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of anticancer agent 32 involves the extraction of the peptide from snake venom, followed by purification processes. The peptide is isolated using chromatographic techniques, and its purity is confirmed through high-performance liquid chromatography (HPLC) and mass spectrometry .
Industrial Production Methods: Industrial production of this compound requires large-scale extraction and purification processes. The venom is collected from Naja naja cobras, and the peptide is isolated using advanced chromatographic methods. The purified peptide is then subjected to lyophilization to obtain a stable powder form suitable for pharmaceutical applications .
Analyse Chemischer Reaktionen
Types of Reactions: Anticancer agent 32 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the peptide to enhance its anticancer properties .
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide and other oxidizing agents are used to introduce oxidative modifications.
Reduction: Reducing agents like sodium borohydride are employed to reduce specific functional groups.
Substitution: Substitution reactions involve reagents such as alkyl halides to introduce new functional groups.
Major Products Formed: The major products formed from these reactions include modified peptides with enhanced stability and increased cytotoxicity against cancer cells .
Wissenschaftliche Forschungsanwendungen
Anticancer agent 32 has a wide range of scientific research applications:
Wirkmechanismus
Anticancer agent 32 exerts its effects through multiple mechanisms:
Molecular Targets: The peptide targets specific proteins involved in cell cycle regulation and apoptosis, such as p53 and caspases.
Pathways Involved: It induces apoptosis by increasing reactive oxygen species (ROS) production and disrupting mitochondrial membrane potential (MMP).
Vergleich Mit ähnlichen Verbindungen
NN-32: Another snake venom peptide with similar cytotoxic effects.
Pyrimidine Derivatives: Known for their anticancer activity, these compounds share structural similarities with anticancer agent 32.
Benzimidazole Scaffolds: These compounds also exhibit potent anticancer properties and are structurally related to this compound.
Uniqueness: this compound is unique due to its natural origin and specific mechanism of action. Unlike synthetic compounds, it is derived from a natural source, which may contribute to its distinct biological activity and reduced side effects .
Eigenschaften
Molekularformel |
C24H21F2N5O |
|---|---|
Molekulargewicht |
433.5 g/mol |
IUPAC-Name |
1-[3-[[(6,7-difluoroquinoxalin-2-yl)amino]methyl]phenyl]-3-(3,5-dimethylphenyl)urea |
InChI |
InChI=1S/C24H21F2N5O/c1-14-6-15(2)8-18(7-14)30-24(32)29-17-5-3-4-16(9-17)12-28-23-13-27-21-10-19(25)20(26)11-22(21)31-23/h3-11,13H,12H2,1-2H3,(H,28,31)(H2,29,30,32) |
InChI-Schlüssel |
QKMYYEFHARJZOA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=C1)NC(=O)NC2=CC=CC(=C2)CNC3=NC4=CC(=C(C=C4N=C3)F)F)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-[[2-Chloro-4-(trifluoromethyl)phenoxy]methyl]-2-fluoro-benzoic acid](/img/structure/B12399665.png)




![dipotassium;6-amino-2-(hydrazinecarbonylamino)-1,3-dioxobenzo[de]isoquinoline-5,8-disulfonate](/img/structure/B12399710.png)




![2-[1-[4-[(3,4-Dichlorobenzoyl)amino]benzoyl]isoquinolin-4-yl]acetic acid](/img/structure/B12399734.png)

